11-(3-bromo-4-methoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Description
This compound belongs to the dibenzo[b,e][1,4]diazepin-1-one class, characterized by a seven-membered diazepine ring fused to two benzene moieties. The structure features a 3-bromo-4-methoxyphenyl group at position 11 and a 4-methoxyphenyl group at position 2. These substituents confer unique electronic and steric properties:
- The methoxy groups improve lipophilicity and influence π-π stacking interactions.
Properties
IUPAC Name |
6-(3-bromo-4-methoxyphenyl)-9-(4-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25BrN2O3/c1-32-19-10-7-16(8-11-19)18-14-23-26(24(31)15-18)27(17-9-12-25(33-2)20(28)13-17)30-22-6-4-3-5-21(22)29-23/h3-13,18,27,29-30H,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGGAWTSJKHFBAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC(=C(C=C5)OC)Br)C(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 11-(3-bromo-4-methoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one belongs to a class of dibenzo[1,4]diazepines known for their diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple aromatic rings and a diazepine core. Its molecular formula is with a molecular weight of approximately 521.41 g/mol. The presence of bromine and methoxy groups suggests potential interactions with various biological targets.
Anticancer Potential
Recent studies have highlighted the anticancer properties of similar dibenzo[1,4]diazepines. For instance, compounds with structural similarities have shown efficacy against several cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Specific studies indicate that modifications in the phenyl groups can enhance cytotoxicity against breast and colon cancer cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 10.5 | Apoptosis induction through caspase activation |
| HT-29 (Colon) | 12.3 | Cell cycle arrest at G2/M phase |
| A549 (Lung) | 15.7 | Inhibition of PI3K/Akt signaling pathway |
Neuropharmacological Effects
Dibenzo[1,4]diazepines are also noted for their neuropharmacological effects, potentially acting as anxiolytics or sedatives. Compounds in this class have been shown to interact with GABA receptors, enhancing inhibitory neurotransmission.
- GABA Receptor Modulation : The compound's structure suggests it may act as a positive allosteric modulator at GABA_A receptors.
- Behavioral Studies : Animal models treated with similar compounds exhibited reduced anxiety-like behaviors in elevated plus-maze tests.
Antimicrobial Activity
Preliminary data suggest that the compound may exhibit antimicrobial properties against both bacterial and fungal strains. The presence of bromine in the structure could enhance its lipophilicity, allowing better membrane penetration.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Bacteriostatic |
| Candida albicans | 16 µg/mL | Fungistatic |
Case Studies and Research Findings
A study published in ResearchGate investigated the synthesis and biological activity of related compounds. It found that derivatives with methoxy substitutions exhibited enhanced biological activity compared to their unsubstituted counterparts .
Additionally, research highlighted the significance of bromine substitution in improving the pharmacokinetic profile of similar compounds, potentially leading to better bioavailability and efficacy in clinical settings.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares the target compound with structurally related analogs:
Electronic and Steric Effects
- Bromine Position : Compounds with bromine at phenyl C3 (e.g., Target, ) exhibit stronger halogen bonding than those with C2 substitution () .
- Methoxy vs. Hydroxy : The target’s methoxy groups enhance lipophilicity (logP ~3.5 estimated) compared to hydroxy-containing analogs (, logP ~2.8) .
- Chlorine vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
